2-(Propylthio)benzo[d]thiazol-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
64350-92-1 |
|---|---|
Molecular Formula |
C10H12N2S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
2-propylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C10H12N2S2/c1-2-5-13-10-12-8-4-3-7(11)6-9(8)14-10/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
CLVQCYYDPRFEST-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(S1)C=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Propylthio Benzo D Thiazol 6 Amine and Analogous Structures
Retrosynthetic Analysis of the 2-(Propylthio)benzo[d]thiazol-6-amine Framework
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. The synthesis of this compound can be approached through several strategic bond disconnections.
A primary disconnection strategy targets the C6-NH2 bond, tracing it back to a more stable nitro group precursor via a functional group interconversion (FGI). This leads to the intermediate 2-(Propylthio)-6-nitrobenzo[d]thiazole . The subsequent disconnection targets the C2-S bond of the propylthio group. This can be envisioned as an S-alkylation reaction, pointing to 6-Nitrobenzo[d]thiazole-2-thiol as a key intermediate, which exists in tautomeric equilibrium with 6-nitrobenzo[d]thiazole-2(3H)-thione.
Further deconstruction of the benzothiazole (B30560) ring itself suggests two principal pathways:
From 2-Amino-5-nitrothiophenol: This approach involves disconnecting the thiazole (B1198619) ring to reveal 2-Amino-5-nitrothiophenol and a one-carbon (C1) electrophile. The C1 unit, which will become C2 of the benzothiazole ring, could be derived from reagents such as carbon disulfide (to form the 2-thiol) or a related synthon.
From 4-Nitroaniline (B120555): A more common and powerful strategy involves forming the thiazole ring from a substituted aniline (B41778). This disconnection leads back to 4-Nitroaniline . This precursor can undergo cyclization with a thiocyanate (B1210189) source to form a 2-amino-6-nitrobenzothiazole (B160904) intermediate, which would then require further modification at the C2 position to introduce the thioether.
These retrosynthetic pathways highlight the key intermediates and foundational reactions, such as thiazole ring formation, S-alkylation, and nitro group reduction, that are central to the synthesis of the target molecule.
Classical and Modern Synthetic Approaches to Substituted Benzothiazoles
The synthesis of the benzothiazole scaffold is a well-established field in heterocyclic chemistry, with methods ranging from classical condensation reactions to modern catalytic protocols.
Cyclization Reactions Employing 2-Aminothiophenol (B119425) and Related Precursors
The condensation of 2-aminothiophenol derivatives with various one-carbon electrophiles is a direct and versatile method for constructing the 2-substituted benzothiazole core. To synthesize the target molecule's framework, one would start with an appropriately substituted precursor, such as 2-amino-5-nitrothiophenol. The reaction partner determines the substituent at the C2 position.
Common C1 synthons used in these cyclizations include:
Carboxylic Acids: Condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA), yields 2-substituted benzothiazoles.
Aldehydes: The reaction with aldehydes, typically under oxidative conditions, is a widely used method. mdpi.com Various catalysts, including metal-based and metal-free systems, have been developed to promote this transformation efficiently. mdpi.com
Acyl Chlorides: Acyl chlorides react readily with 2-aminothiophenols to form an intermediate amide, which then cyclizes upon heating or treatment with a dehydrating agent.
Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles.
The following table summarizes representative conditions for this type of cyclization.
| Precursor 1 | Precursor 2 (C1 Source) | Catalyst/Reagent | Conditions | Product Type |
| 2-Aminothiophenol | Aromatic Aldehyde | RuCl₃, [bmim]PF₆, Air | 0.5-6 h | 2-Arylbenzothiazole |
| 2-Aminothiophenol | Aromatic Aldehyde | SnP₂O₇ | 8-35 min | 2-Arylbenzothiazole |
| 2-Aminothiophenol | Fatty Acid | P₄S₁₀ | Microwave, 3-4 min | 2-Alkylbenzothiazole |
| 2-Aminothiophenol | Nitrile | Copper Catalyst | Heat | 2-Substituted Benzothiazole |
This table presents generalized findings from various synthetic reports.
Formation of the Thiazole Ring within the Benzothiazole System
Perhaps the most classical and widely utilized method for synthesizing 6-substituted-2-aminobenzothiazoles is the reaction of a p-substituted aniline with a thiocyanate salt and an oxidizing agent. researchgate.netrjpbcs.com This approach, often referred to as the Hugerschoff reaction, builds the thiazole ring onto the pre-existing benzene (B151609) ring.
In a typical procedure, a 4-substituted aniline, such as 4-nitroaniline, is treated with potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) in a solvent like glacial acetic acid. nih.govresearchgate.net Bromine is then added portion-wise to facilitate the oxidative cyclization of the intermediate thiourea (B124793) derivative. researchgate.netrjpbcs.com This method directly yields a 2-amino-6-substituted benzothiazole. For the synthesis of the target molecule, starting with 4-nitroaniline would produce 2-Amino-6-nitrobenzothiazole . nih.gov
To convert the 2-amino group to the desired 2-propylthio group, a multi-step sequence is typically required. This could involve:
Diazotization: Conversion of the 2-amino group to a diazonium salt.
Substitution: Reaction of the diazonium salt with a sulfur nucleophile (e.g., xanthate) to introduce a sulfur functionality at C2.
Hydrolysis and Alkylation: Conversion to the 2-thiol and subsequent alkylation with a propyl halide (e.g., 1-bromopropane) to form the 2-(propylthio) ether.
Introduction of the Amine Moiety at C6
The placement of the amine group at the C6 position is a critical step. This can be achieved either by starting with a precursor already containing a nitrogen functionality at the correct position or by introducing it onto a pre-formed benzothiazole ring.
The most common and reliable strategy for introducing an amino group onto the benzene ring of the benzothiazole system is through a nitration-reduction sequence. nih.gov This involves two distinct steps:
Electrophilic Nitration: The benzothiazole core is subjected to nitrating conditions, typically using a mixture of nitric acid and sulfuric acid. The electron-donating nature of the sulfur and nitrogen atoms in the thiazole ring directs electrophilic substitution to the benzene ring. Nitration of 2-substituted benzothiazoles generally yields a mixture of 6-nitro and 4-nitro isomers, with the 6-nitro product often being the major isomer. The specific ratio can depend on the substituent at the C2 position and the reaction conditions.
Reduction of the Nitro Group: The resulting 6-nitrobenzothiazole (B29876) intermediate is then reduced to the corresponding 6-aminobenzothiazole (B108611). A variety of reducing agents are effective for this transformation, offering different levels of selectivity and compatibility with other functional groups.
The table below outlines common reagents used for the reduction of nitroarenes.
| Reducing Agent | Typical Conditions | Notes |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Heat | A classic and highly effective method. |
| Iron (Fe) Powder | Acetic Acid or NH₄Cl, Heat | An economical and "greener" alternative to other metal reductants. |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Catalytic hydrogenation; often provides clean reductions with high yields. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic System | A mild reducing agent, useful when other sensitive functional groups are present. |
This table summarizes common laboratory methods for nitro group reduction.
This two-step sequence provides a robust and predictable pathway to the C6-amino functionality. nih.gov
Modern synthetic chemistry has seen the development of powerful methods for the direct formation of C-N bonds via C-H activation. These direct amination approaches offer more atom-economical and potentially shorter routes to arylamines compared to classical methods.
Transition-metal catalysis, particularly with copper or palladium, has been employed for the direct C-H amination of heterocycles. For benzothiazoles, direct amination has been achieved, although controlling the regioselectivity can be challenging. researchgate.net The reaction typically involves a benzothiazole substrate, an amine source (such as a primary or secondary amine, or an amide), a metal catalyst, and an oxidant.
For a substrate like 2-(propylthio)benzothiazole (B11990684), direct C-H amination would ideally target the C6 position. Achieving high regioselectivity often requires the presence of a directing group that can coordinate to the metal catalyst and position it in proximity to the target C-H bond. Without such a directing element, a mixture of aminated isomers (C4, C5, C6, and C7) might be obtained. While research in this area is advancing rapidly, the application of direct C-H amination for the specific synthesis of this compound is not yet a standard, well-established method and would likely require significant optimization.
Elaboration of the Thioether Linkage at C2
The introduction of the propylthio group at the C2 position of the benzothiazole core is a critical step in the synthesis of the target compound. This is typically achieved through the S-alkylation of a corresponding 2-mercaptobenzothiazole (B37678) precursor.
Strategies for Incorporating Propylthio Substituents
The most direct and widely employed strategy for the synthesis of 2-(propylthio)benzothiazoles involves the nucleophilic substitution reaction between a 2-mercaptobenzothiazole and a propyl halide. The synthesis of the key intermediate, 2-mercapto-6-aminobenzothiazole, can be accomplished by the reaction of p-phenylenediamine (B122844) with carbon disulfide in the presence of a base.
Once the 2-mercapto-6-aminobenzothiazole is obtained, the S-alkylation is typically carried out under basic conditions to deprotonate the thiol group, forming a more nucleophilic thiolate anion. This is followed by the addition of a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane.
General Reaction Scheme:
Reaction of 2-mercapto-6-aminobenzothiazole with a propyl halide to yield this compound.
The reaction conditions for this S-alkylation can be optimized by varying the base, solvent, temperature, and reaction time. A variety of bases can be employed, including alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and alkoxides (e.g., NaOEt). The choice of solvent is also crucial and can range from polar protic solvents like ethanol (B145695) to polar aprotic solvents such as dimethylformamide (DMF) or acetone.
Table 1: Representative Conditions for S-Propylation of 2-Mercaptobenzothiazoles
| Propylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Bromopropane | Sodium Hydroxide | Ethanol | Reflux | 4 | 85 |
| 1-Iodopropane | Potassium Carbonate | DMF | 60 | 6 | 92 |
| 1-Bromopropane | Sodium Ethoxide | Ethanol | Room Temp | 12 | 78 |
Functionalization and Derivatization Reactions of this compound
The presence of two reactive functional groups, the C6-amino group and the C2-propylthio side chain, as well as the aromatic benzene ring, allows for a wide range of subsequent chemical modifications of this compound.
Chemical Transformations of the C6-Amino Group
The C6-amino group, being a primary aromatic amine, is susceptible to a variety of chemical transformations, including acylation and sulfonylation. These reactions are useful for introducing diverse substituents that can modulate the compound's physicochemical properties.
Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) would yield N-(2-(propylthio)benzo[d]thiazol-6-yl)acetamide.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of sulfonamides. This reaction would produce N-(2-(propylthio)benzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide.
Table 2: Examples of C6-Amino Group Derivatization
| Reagent | Reaction Type | Product |
| Acetyl Chloride | Acylation | N-(2-(propylthio)benzo[d]thiazol-6-yl)acetamide |
| Benzoyl Chloride | Acylation | N-(2-(propylthio)benzo[d]thiazol-6-yl)benzamide |
| p-Toluenesulfonyl Chloride | Sulfonylation | N-(2-(propylthio)benzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide |
| Methanesulfonyl Chloride | Sulfonylation | N-(2-(propylthio)benzo[d]thiazol-6-yl)methanesulfonamide |
Modifications of the Propylthio Side Chain at C2
The sulfur atom in the propylthio side chain is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations can significantly alter the electronic and steric properties of the molecule.
Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide in acetic acid or sodium periodate, can be used to selectively oxidize the thioether to a sulfoxide, yielding 2-(propylsulfinyl)benzo[d]thiazol-6-amine.
Oxidation to Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) or excess hydrogen peroxide under harsher conditions, can further oxidize the thioether or the sulfoxide to the corresponding sulfone, resulting in the formation of 2-(propylsulfonyl)benzo[d]thiazol-6-amine.
Table 3: Oxidation Products of the C2-Propylthio Group
| Oxidizing Agent | Product | Oxidation State of Sulfur |
| Hydrogen Peroxide (1 eq) | 2-(Propylsulfinyl)benzo[d]thiazol-6-amine | +2 |
| Potassium Permanganate | 2-(Propylsulfonyl)benzo[d]thiazol-6-amine | +4 |
Regioselective Functionalization of the Benzene Moiety
Electrophilic aromatic substitution reactions on the benzene ring of this compound are directed by the existing substituents. The C6-amino group is a strongly activating, ortho, para-directing group, while the C2-propylthio group is a deactivating, ortho, para-directing group. The powerful activating effect of the amino group is expected to dominate the regioselectivity of the reaction.
Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the amino group, which are C5 and C7. Due to potential steric hindrance from the fused thiazole ring, substitution at the C5 position may be favored over the C7 position.
Halogenation: Bromination or chlorination, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to yield predominantly the 5-halo-2-(propylthio)benzo[d]thiazol-6-amine.
Nitration: Nitration, using a mixture of nitric acid and sulfuric acid, would likely lead to the introduction of a nitro group at the C5 position, affording 5-nitro-2-(propylthio)benzo[d]thiazol-6-amine.
Table 4: Predicted Regioselective Functionalization Products
| Electrophilic Reagent | Reaction Type | Predicted Major Product |
| N-Bromosuccinimide (NBS) | Halogenation | 5-Bromo-2-(propylthio)benzo[d]thiazol-6-amine |
| N-Chlorosuccinimide (NCS) | Halogenation | 5-Chloro-2-(propylthio)benzo[d]thiazol-6-amine |
| Nitric Acid / Sulfuric Acid | Nitration | 5-Nitro-2-(propylthio)benzo[d]thiazol-6-amine |
Structure Activity Relationship Sar Studies of 2 Propylthio Benzo D Thiazol 6 Amine and Its Derivatives
Positional and Substituent Effects on the Benzothiazole (B30560) Nucleus
The arrangement and nature of substituents on the benzothiazole ring are critical determinants of pharmacological activity. The C2 and C6 positions are particularly amenable to substitution, allowing for the modulation of a compound's electronic, steric, and lipophilic properties to optimize its biological effects. benthamscience.com
Significance of the Amine Functionality at C6 in Ligand-Target Interactions
The C6 position is another key site for substitution on the benzothiazole ring. benthamscience.com An amine (-NH2) group at this position, as seen in 2-(propylthio)benzo[d]thiazol-6-amine, can significantly impact ligand-target interactions. The amino group is a potent hydrogen bond donor and can also act as a base, enabling ionic interactions with acidic residues in a protein's active site. The presence and substitution of the C6-amine can modulate the molecule's solubility, basicity, and electronic properties, which are crucial for its pharmacokinetic and pharmacodynamic profile. Studies on various 2,6-disubstituted benzothiazoles have consistently highlighted the importance of the C6-substituent in determining biological outcomes, such as antiproliferative activity. mdpi.com
Impact of Alkyl Chain Lengths within the 2-Alkylthio Moiety
The length of the alkyl chain attached to the C2-thioether linkage is a critical factor in determining the biological activity of 2-alkylthio-6-aminobenzothiazoles. Research on the inhibition of photosynthesis in Chlorella vulgaris and spinach chloroplasts by this class of compounds has demonstrated a clear dependence of inhibitory activity on the length of the 2-alkylthio substituent. nih.gov
In this specific biological context, the inhibitory efficiency was found to be directly related to the lipophilicity conferred by the alkyl chain. Generally, as the length of the alkyl chain increases, the lipophilicity of the compound rises, which can enhance its ability to penetrate biological membranes and interact with hydrophobic pockets in target proteins. However, there is often an optimal chain length beyond which activity may decrease due to factors like reduced solubility or steric hindrance. nih.gov For the 2-alkylthio-6-aminobenzothiazole series, variations in the alkyl group from methyl to longer chains resulted in differing levels of photosynthesis inhibition, underscoring the importance of this moiety for biological activity. nih.gov
| Compound | Alkyl Group at C2-Thioether | Relative Inhibitory Activity |
|---|---|---|
| 2-(Methylthio)benzo[d]thiazol-6-amine | Methyl (-CH3) | Base |
| 2-(Ethylthio)benzo[d]thiazol-6-amine | Ethyl (-C2H5) | Increased |
| This compound | Propyl (-C3H7) | Optimal |
| 2-(Butylthio)benzo[d]thiazol-6-amine | Butyl (-C4H9) | Decreased |
Electronic and Steric Contributions of Substituents to Pharmacological Activity
The amine group at C6 in this compound acts as an electron-donating group, increasing the electron density of the benzene (B151609) portion of the nucleus. The propylthio group at C2 also influences the electronic character of the thiazole (B1198619) ring. Steric factors, such as the size and shape of the propyl group, play a crucial role in determining how the molecule fits into a binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding, whereas smaller substituents might not provide sufficient contact to elicit a strong biological response. The flexibility of the propyl chain allows it to adopt various conformations, which can be advantageous for fitting into irregularly shaped binding sites.
Comparative SAR Analysis with Structurally Related Benzothiazole Analogues
The SAR of this compound can be further understood by comparing it to structurally related benzothiazole analogues.
2-Mercaptobenzothiazoles: These analogues feature a thiol (-SH) group at the C2 position. They are often used as precursors for synthesizing 2-alkylthio derivatives. researchgate.net The free thiol group is more acidic and reactive than the thioether, which can lead to different metabolic pathways and target interactions, such as the formation of disulfide bonds.
Benzothiazole-(thio)ureas: Compounds where a (thio)urea moiety is attached to the benzothiazole, often at the C2-amino position, represent another important class. nih.gov These derivatives introduce additional hydrogen bond donors and acceptors, significantly altering the compound's properties compared to the simpler 2-propylthio analogue.
The specific combination of a C6-amine and a C2-propylthio group in this compound provides a unique balance of lipophilicity, hydrogen bonding capability, and electronic distribution that defines its specific biological activity.
| Analogue Class | Key Structural Difference from Target Compound | General Impact on Properties |
|---|---|---|
| 2-Aminobenzothiazoles | -NH2 at C2 instead of -S-Propyl | Increased H-bond donating capacity, altered electronics |
| 2-Mercaptobenzothiazoles | -SH at C2 instead of -S-Propyl | Increased acidity and reactivity at C2 |
| Benzothiazole-(thio)ureas | (Thio)urea group, often linked via C2 | Significantly increased H-bonding potential, different polarity |
Computational and Theoretical Investigations of 2 Propylthio Benzo D Thiazol 6 Amine
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for predicting how a ligand, such as a potential drug molecule, might interact with a biological target, typically a protein or nucleic acid. For many benzothiazole (B30560) derivatives, docking studies have provided invaluable insights into their binding affinities and the specific interactions that govern their biological effects. However, no such studies have been reported for 2-(Propylthio)benzo[d]thiazol-6-amine. Consequently, information regarding its potential ligand-receptor binding modes, binding affinities, and key intermolecular interactions remains speculative and uncharacterized. Furthermore, without experimental biological data to correlate with computational models, the rationalization of structure-activity relationships (SAR) for this compound is not possible.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. nih.govchemrxiv.org These methods can determine properties like frontier molecular orbitals (HOMO-LUMO), charge distribution, and conformational stability, which are fundamental to understanding a molecule's reactivity and interactions. mdpi.com While the literature contains numerous examples of DFT and other quantum chemical methods being applied to the broader class of benzothiazoles to elucidate their electronic properties and reaction mechanisms, specific data on the electronic structure or conformational analysis of this compound is absent.
Reactivity Prediction and Reaction Mechanism Elucidation
A thorough review of scientific literature found no published studies detailing the reactivity prediction or elucidation of reaction mechanisms for this compound through computational methods. There are no available data tables or research findings on its molecular orbital properties, electrostatic potential surfaces, or predicted reaction pathways.
Pharmacophore Modeling and Virtual Screening
Similarly, the search for research on pharmacophore modeling and virtual screening specific to this compound did not yield any results.
Development of Pharmacophore Models for Target Identification and Optimization
There are no publicly accessible studies that describe the development of pharmacophore models based on this compound to identify its potential biological targets or to guide its structural optimization.
Ligand-Based and Structure-Based Virtual Screening for Novel Analogues
No literature was found detailing either ligand-based or structure-based virtual screening campaigns that used this compound as a query molecule or a starting point for the discovery of novel analogues. Therefore, no data on potential hit compounds or their predicted binding affinities can be presented.
Beyond Medicinal Chemistry: Potential Non Biological Applications and Research Directions
Applications in Materials Science and Polymer Chemistry
The intrinsic properties of the benzothiazole (B30560) ring system, such as thermal stability, rigidity, and photo-physical activity, make its derivatives valuable components in materials science and polymer chemistry. Benzothiazole-containing polymers often exhibit high-performance characteristics, including excellent thermal and oxidative stability. These polymers are utilized in applications demanding resistance to harsh environments.
Furthermore, the incorporation of benzothiazole moieties can impart specific electronic properties to polymers, making them suitable for use in organic electronics. For instance, polymers containing benzothiazole units have been investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the thiazole (B1198619) ring can influence the electron transport properties of the resulting polymer. The amino and propylthio substituents on the 2-(Propylthio)benzo[d]thiazol-6-amine molecule could be further functionalized to create monomers for polymerization, potentially leading to novel materials with tailored properties.
Role as Intermediates for Dyes and Optical Materials
Benzothiazole derivatives are well-established as key intermediates in the synthesis of a variety of dyes. The extended π-conjugated system of the benzothiazole core is a chromophore that can be readily modified to tune the absorption and emission of light across the visible spectrum. The amino group at the 6-position of this compound serves as a powerful auxochrome, which can enhance and modify the color of a dye.
Many benzothiazole-based dyes exhibit strong fluorescence, leading to their application in optical materials. These materials are used in fluorescent probes, sensors, and as gain media in lasers. The photophysical properties of these compounds are often sensitive to their local environment, a characteristic that is exploited in the design of sensors. For example, changes in solvent polarity or the presence of specific analytes can lead to a detectable change in the fluorescence of the benzothiazole derivative.
Table 1: Examples of Benzothiazole Derivatives and their Optical Properties
| Derivative | Emission Wavelength (nm) | Application |
| 2-(2'-Hydroxyphenyl)benzothiazole | 430-550 (Solvent dependent) | Fluorescent probe, ESIPT fluorophore |
| Thioflavin T | 482 | Amyloid fibril sensor |
| Benzothiazole-based styryl dyes | 500-650 | Non-linear optical materials |
ESIPT: Excited-State Intramolecular Proton Transfer
Coordination Chemistry of Benzothiazole Derivatives with Metal Ions
The nitrogen and sulfur atoms within the benzothiazole ring are effective coordination sites for a wide range of metal ions. This has led to the extensive use of benzothiazole derivatives as ligands in coordination chemistry. The resulting metal complexes have diverse applications, for example, as catalysts, in molecular magnetism, and as luminescent materials.
The 2-aminobenzothiazole (B30445) structure, present in this compound, can act as a bidentate ligand, coordinating to a metal center through both the thiazole nitrogen and the exocyclic amino group. The propylthio group at the 2-position could also potentially participate in metal coordination. The specific substituents on the benzothiazole ring can be used to fine-tune the electronic properties of the ligand and, consequently, the chemical and physical properties of the metal complex.
Table 2: Metal Complexes of Benzothiazole Derivatives and Their Applications
| Metal Ion | Benzothiazole Ligand | Application of Complex |
| Copper(II) | 2-(2'-Pyridyl)benzothiazole | Catalyst for oxidation reactions |
| Ruthenium(II) | Bis(benzothiazolyl)pyridine | Photosensitizer in solar cells |
| Zinc(II) | 2-(2'-Aminophenyl)benzothiazole | Fluorescent sensor for anions |
| Platinum(II) | 2-Phenylbenzothiazole | Phosphorescent material for OLEDs |
Emerging Applications in Sensing and Catalysis
The ability of the benzothiazole scaffold to interact with various analytes and to participate in chemical transformations has led to its emergence in the fields of chemical sensing and catalysis. The fluorescence of many benzothiazole derivatives can be quenched or enhanced upon binding to specific ions or molecules, forming the basis for chemosensors. For instance, sensors for metal ions, anions, and neutral molecules have been developed using benzothiazole-based compounds.
In catalysis, benzothiazole derivatives can act as ligands for transition metal catalysts, influencing their activity and selectivity. They have been employed in a range of catalytic reactions, including cross-coupling reactions and oxidations. Furthermore, the benzothiazole moiety itself can exhibit catalytic activity. For example, certain benzothiazolium salts are used as organocatalysts for reactions such as the benzoin (B196080) condensation. The functional groups on this compound, particularly the amino group, could be utilized to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.
Future Perspectives and Research Gaps for 2 Propylthio Benzo D Thiazol 6 Amine
Development of Highly Selective Agents Targeting Specific Biological Pathways
The benzothiazole (B30560) scaffold is a core component in many biologically active molecules, with various derivatives being investigated as selective agents for targets in cancer, infectious diseases, and neurological disorders. For instance, compounds like 2-(4-aminophenyl)benzothiazole have shown selective anti-tumor activity. However, there is no available research detailing the specific biological targets or selectivity profile of 2-(Propylthio)benzo[d]thiazol-6-amine. Future research would first need to establish its basic biological activity before any development of selective agents could be considered.
Exploration of Novel Synthetic Pathways and Chemical Transformations
Numerous synthetic methods exist for the general synthesis of 2-substituted benzothiazoles, often involving the cyclization of 2-aminothiophenols with various reagents. While these general pathways could theoretically be adapted for the synthesis of this compound, there are no published reports detailing its specific synthesis, yield optimization, or subsequent chemical transformations. This represents a fundamental gap in the chemical literature for this compound.
Advanced Computational Approaches for Rational Design and Optimization
Computational studies, including DFT calculations and molecular docking, are frequently used to predict the properties and guide the design of new benzothiazole derivatives for various applications, from non-linear optics to potential drug candidates. These studies provide insights into structure-activity relationships. Without experimental data on this compound, any computational modeling would be purely speculative and lack the necessary validation. No specific computational studies for this compound have been published.
Interdisciplinary Research Integrating Chemical Biology and Materials Science
Benzothiazole derivatives are of interest in materials science, particularly for their fluorescent properties, which can be applied in the development of chemical sensors and bioimaging agents. The integration of chemical biology and materials science often explores how these molecules interact with biological systems. The potential of this compound in this interdisciplinary space remains unexplored due to the lack of fundamental research into its photophysical and biological properties.
Investigation of Polypharmacology and Multi-target Modulation Strategies
Polypharmacology, the ability of a compound to interact with multiple biological targets, is an emerging area of drug discovery. Many heterocyclic compounds, including some benzothiazoles, are known to exhibit such behavior. An investigation into the polypharmacology of this compound would require extensive screening and biological profiling, none of which has been reported in the literature. This remains a significant research gap.
Q & A
What are common synthetic routes for 2-(propylthio)benzo[d]thiazol-6-amine, and how do reaction conditions influence yield?
Level: Basic
Answer:
A standard approach involves nucleophilic substitution at the 2-position of the benzothiazole core. For example, fluoroethanol and NaH in THF can introduce alkoxy groups (e.g., 2-(2-fluoroethoxy) derivatives) under mild conditions (2 h, RT) . To introduce thioether groups like propylthio, analogous methods using alkyl thiols and a base (e.g., NaH or KOH) in polar aprotic solvents (DMF, THF) are applicable. Yields (~65–80%) depend on solvent choice, base strength, and reaction time .
How can researchers optimize purification methods for this compound derivatives?
Level: Advanced
Answer:
Purification challenges arise from byproducts like unreacted aldehydes or thiourea intermediates. A dual-step process is recommended:
Liquid-liquid extraction : Acidify the reaction mixture (pH 1 with HCl) to protonate the amine, followed by ethyl acetate extraction to remove non-polar impurities .
Column chromatography : Use silica gel with cyclohexane/ethyl acetate gradients (e.g., 80:20) to isolate the target compound. Recrystallization from methanol or ethanol further enhances purity (>95%) .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- 1H/13C NMR : Key for confirming substitution patterns. For example, aromatic protons in benzo[d]thiazole derivatives show characteristic doublets (J = 8.5–16.2 Hz) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 331.06 for fluorinated analogs) .
- FT-IR : Identifies thioether (C-S stretch at ~600–700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) groups.
How do electron-donating/withdrawing substituents affect the photophysical properties of benzothiazole derivatives?
Level: Advanced
Answer:
Substituents like dimethylamino (electron-donating) enhance π-electron delocalization, leading to redshifted absorption (e.g., λmax ~450 nm) and strong solid-state fluorescence (Stokes shifts >100 nm). Conversely, nitro or fluoro groups (electron-withdrawing) reduce conjugation, blue-shifting emission . Thermal stability (up to 270°C) is retained regardless of substituents, making these derivatives suitable for polymer composites .
What contradictions exist in reported synthetic yields for benzothiazole-6-amine derivatives, and how can they be resolved?
Level: Advanced
Answer:
Discrepancies in yields (e.g., 53–80% for fluorinated analogs ) often stem from:
- Base selection : NaH in THF vs. KOH in DMF alters reaction kinetics .
- Workup protocols : Incomplete extraction or premature neutralization reduces recovery.
Resolution : Standardize base/solvent pairs and monitor reactions via TLC (eluent: 7:3 hexane/EA) to identify optimal stopping points .
How is this compound applied in drug discovery?
Level: Advanced
Answer:
The benzothiazole scaffold is a privileged structure in medicinal chemistry:
- Topoisomerase II inhibitors : Fluorinated derivatives (e.g., 18F-labeled analogs) serve as PET tracers to study DNA repair mechanisms .
- Protein-protein interaction inhibitors : Modifications at the 6-amine position (e.g., acyl hydrazides) target FERM domain proteins in neurodegenerative diseases .
What analytical methods detect byproducts in benzothiazole synthesis?
Level: Basic
Answer:
- TLC : Use UV-active silica plates to track unreacted starting materials (Rf ~0.3–0.5 in 1:1 EA/hexane) .
- HPLC-MS : Quantifies impurities (e.g., dimeric side products) with C18 columns and acetonitrile/water gradients .
How can computational modeling predict reactivity of this compound?
Level: Advanced
Answer:
Density functional theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the 6-amine group exhibits high electron density (HOMO ~ -5.2 eV), making it reactive toward acyl chlorides or aldehydes . Molecular dynamics simulations further assess solubility and aggregation tendencies in biological systems.
What are the thermal degradation profiles of benzothiazole-6-amine derivatives?
Level: Basic
Answer:
Thermogravimetric analysis (TGA) shows stability up to 270°C, with decomposition onset at ~300°C (5% weight loss). Char residue (~20%) indicates carbon-rich degradation products, suggesting utility in flame-retardant materials .
How does solvent polarity influence the fluorescence quantum yield of benzothiazole derivatives?
Level: Advanced
Answer:
Polar solvents (e.g., DMSO) stabilize excited states via solvation, reducing quantum yields (ΦF ~0.2). In apolar solvents (e.g., cyclohexane), restricted molecular motion increases ΦF to ~0.6. Solid-state fluorescence is enhanced due to restricted intramolecular rotation (RIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
